![molecular formula C10H12N2O3S B4442148 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine](/img/structure/B4442148.png)
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine
説明
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have analgesic properties in preclinical studies.
作用機序
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine is a selective AT2R antagonist that blocks the activity of angiotensin II at the AT2R. Angiotensin II is a peptide hormone that is involved in the regulation of blood pressure and fluid balance. The AT2R is expressed in the peripheral nervous system and has been shown to have analgesic properties. By blocking the activity of angiotensin II at the AT2R, 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine may reduce pain signaling in the peripheral nervous system.
Biochemical and Physiological Effects:
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has been shown to have analgesic effects in preclinical models of chronic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the spinal cord, suggesting an anti-inflammatory effect. 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has a favorable safety profile and does not appear to have significant effects on blood pressure or heart rate.
実験室実験の利点と制限
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has several advantages for lab experiments, including its selective AT2R antagonism, favorable safety profile, and analgesic effects in preclinical models of chronic pain. However, 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has limitations, including its relatively low potency and limited solubility in aqueous solutions.
将来の方向性
For 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine include further preclinical studies to elucidate its mechanism of action and optimize its potency and pharmacokinetic properties. Clinical trials are ongoing to evaluate the efficacy of 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine for the treatment of chronic pain. Other potential applications for 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine include the treatment of inflammatory diseases and cancer.
科学的研究の応用
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has been extensively studied in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. It has been shown to have analgesic effects in these models, with a favorable safety profile. 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has also been studied in clinical trials for the treatment of post-herpetic neuralgia and diabetic neuropathic pain, with promising results.
特性
IUPAC Name |
5-ethylsulfonyl-N-methyl-1,3-benzoxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-3-16(13,14)7-4-5-9-8(6-7)12-10(11-2)15-9/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDSEUSQAMCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。